molecular formula C18H23FN4O8 B606990 Dcfpyl F-18 CAS No. 1207181-29-0

Dcfpyl F-18

Cat. No.: B606990
CAS No.: 1207181-29-0
M. Wt: 441.4 g/mol
InChI Key: OLWVRJUNLXQDSP-MVBOSPHXSA-N
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Description

Piflufolastat F 18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is specifically designed to target prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is used to detect and visualize prostate cancer metastases and recurrences, providing critical information for the diagnosis and management of prostate cancer .

Scientific Research Applications

Piflufolastat F 18 has a wide range of scientific research applications, particularly in the field of oncology. Its primary use is in the imaging of prostate cancer, where it helps to detect and visualize metastases and recurrences. This information is crucial for the diagnosis, staging, and management of prostate cancer. Additionally, Piflufolastat F 18 is used in research studies to investigate the expression of PSMA in other types of cancer and to explore new therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piflufolastat F 18 is synthesized through a multi-step process that involves the incorporation of the radioactive isotope fluorine-18 into a urea-based molecule. The synthesis typically starts with the preparation of a precursor molecule, which is then radiolabeled with fluorine-18 using nucleophilic substitution reactions. The reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high radiochemical yield and purity .

Industrial Production Methods: Industrial production of Piflufolastat F 18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis, purification, and formulation of the final product under strict quality control measures. The production process is optimized to produce the compound in a form suitable for intravenous injection, ensuring its stability and effectiveness for clinical use .

Chemical Reactions Analysis

Types of Reactions: Piflufolastat F 18 primarily undergoes nucleophilic substitution reactions during its synthesis. The incorporation of fluorine-18 into the precursor molecule is a key step that involves the displacement of a leaving group by the radioactive fluoride ion. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .

Common Reagents and Conditions: The common reagents used in the synthesis of Piflufolastat F 18 include the precursor molecule, radioactive fluoride ion, and various catalysts and solvents. The reaction conditions are carefully controlled to ensure high radiochemical yield and purity. Anhydrous solvents and specific catalysts are often used to facilitate the nucleophilic substitution reactions .

Major Products Formed: The major product formed from the synthesis of Piflufolastat F 18 is the radiolabeled compound itself, which is then purified and formulated for clinical use. The final product is a sterile, injectable solution that can be administered to patients for PET imaging .

Mechanism of Action

Piflufolastat F 18 exerts its effects by binding to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer cells. Once administered, the compound binds to PSMA-expressing cells, allowing for their visualization using PET imaging. The radioactive fluorine-18 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the cancerous tissue .

Comparison with Similar Compounds

Similar Compounds:

  • Gallium-68 PSMA-11
  • Fluorine-18 fluciclovine
  • Carbon-11 choline

Uniqueness: Piflufolastat F 18 is unique in its high affinity and specificity for PSMA, making it an effective tool for imaging prostate cancer. Compared to other similar compounds, Piflufolastat F 18 offers improved imaging quality and sensitivity, particularly in detecting small or early-stage metastases. Its use of fluorine-18, which has a longer half-life than gallium-68, allows for more flexible imaging schedules and broader clinical applications .

Properties

Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein that plays a role in dietary folate uptake and the release of neurotransmitters within the brain. While PSMA is expressed in many tissues, its expression levels in the prostate are roughly 1000-fold greater than elsewhere in the body and even higher in prostate cancer tissue. Piflufolastat F18 binds to PSMA and therefore, in combination with PET imaging, allows for the visualization of PSMA-positive lesions associated with prostate cancer.

CAS No.

1207181-29-0

Molecular Formula

C18H23FN4O8

Molecular Weight

441.4 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1

InChI Key

OLWVRJUNLXQDSP-MVBOSPHXSA-N

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F]

SMILES

O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dcfpyl F-18;  18F-DCFPyL; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dcfpyl F-18
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Dcfpyl F-18

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